![molecular formula C13H19NO B1468524 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol CAS No. 1339379-42-8](/img/structure/B1468524.png)
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, also known as EPM, is a chemical compound that belongs to the family of pyrrolidinols. It is a white crystalline solid. The IUPAC name for this compound is 1-(4-ethylphenyl)-3-pyrrolidinol . The molecular weight of this compound is 191.27 .
Molecular Structure Analysis
The InChI code for 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is 1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 . This indicates that the compound has a pyrrolidine ring attached to a 4-ethylphenyl group.Physical And Chemical Properties Analysis
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is a white crystalline solid. It has a molecular weight of 191.27 . The compound is stored at room temperature .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds . This compound can serve as a scaffold for developing new drugs with potential applications in treating various diseases. Its stereochemistry and non-planarity contribute to its ability to interact with biological targets, making it a valuable asset in drug design.
Synthesis of Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidine, such as “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, have been synthesized as SARMs . These compounds are optimized to selectively target androgen receptors, offering therapeutic benefits in conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.
Inhibitors of DNA Methyltransferase
The pyrrolidine structure is utilized in the asymmetric synthesis of constrained analogs of S-adenosyl-L-homocysteine (SAH), which act as DNA methyltransferase inhibitors . These inhibitors have implications in cancer therapy, as they can potentially reverse abnormal DNA methylation patterns that are often observed in cancer cells.
Adenosine A2A Antagonists
“1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol” can be used as a reactant in the preparation of diaryl acylaminopyrimidines, which are adenosine A2A antagonists . These antagonists have potential applications in treating Parkinson’s disease and other neurological disorders by modulating the adenosine signaling pathway.
Na+, K±ATPase Inhibitors
Analogues of “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol” have been synthesized as potent inhibitors of Na+, K±ATPase . These inhibitors have therapeutic potential in heart failure treatment by increasing cardiac contractility.
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKDRYTYGVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





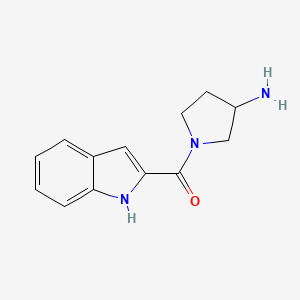
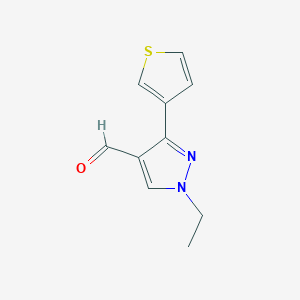

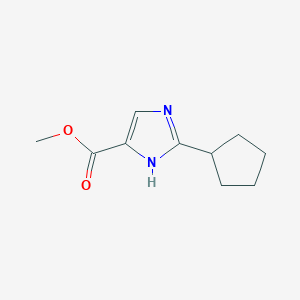


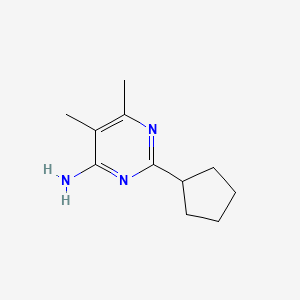
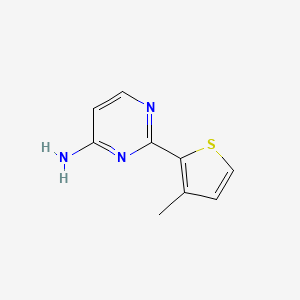
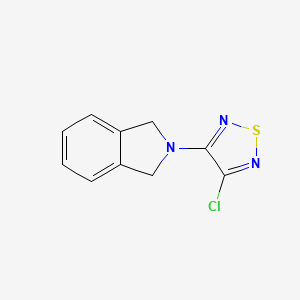

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)